2-Oxo-1,3-oxazinane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

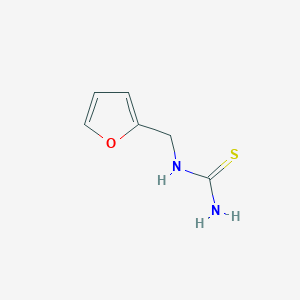

“2-Oxo-1,3-oxazinane-4-carboxylic acid” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

The synthesis of “this compound” involves a Brønsted acid catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent . This transformation enables the short synthesis of various 1,3-oxazinane-2,5-diones under mild reaction conditions and in good yields (up to 90%) .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8) . The molecular weight of the compound is 145.11 .Physical and Chemical Properties Analysis

The compound “this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación

Biotechnological Production as Building Blocks

Oxo- and hydroxy-carboxylic acids, including compounds related to "2-Oxo-1,3-oxazinane-4-carboxylic acid," are crucial in organic synthesis due to their role as building blocks. The biotechnological preparation of these acids offers a "green" alternative to chemical synthesis, emphasizing the development of processes utilizing renewable resources. These microbiologically produced acids serve as educts for synthesizing various chemical compounds, such as hydrophilic triazines and benzotriazines, demonstrating the importance of green chemistry in producing enantiopure substances for pharmaceutical research (Aurich et al., 2012).

Synthesis of Macrolides and Other Compounds

Activated carboxylates derived from the photooxygenation of oxazoles, closely related to oxazinanes, have been utilized in the synthesis of macrolides such as recifeiolide and curvularin. This method highlights the versatility of oxazole compounds as activated carboxylic acid equivalents for synthesizing complex molecular structures (Wasserman et al., 1981).

Access to Functionalized Heterocycles

A strategy involving Lewis acid promoted regio- and stereoselective nucleophilic ring-opening of dihydro-1,2-oxazine oxides has been developed, providing a straightforward path to trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes. This approach underlines the potential of functionalized 1,2-oxazinanes in synthetic and medicinal chemistry, enabling access to valuable heterocycles with diverse applications (Huang et al., 2019).

Amino Sugars and Mimetics Synthesis

Research into the synthesis of amino sugars and their mimetics using 1,2-oxazines as crucial intermediates further demonstrates the significance of these compounds. The development of dideoxyamino carbohydrate derivatives and sialic acid analogues using alkoxyallenes for chain elongation showcases the versatility of 1,2-oxazine derivatives in creating bioactive molecules with potential anti-inflammatory properties (Pfrengle & Reissig, 2010).

Novel Synthesis Methods and Applications

The novel synthesis of 1,3-oxazinan-2-one analogues, which have significant biological activities, from homoallylic carbamates, and their transformation into various biologically active compounds, exemplifies the broad utility of oxazinane derivatives in creating pharmacologically relevant molecules (Borah & Phukan, 2013).

Safety and Hazards

The compound “2-Oxo-1,3-oxazinane-4-carboxylic acid” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

The primary targets of 2-Oxo-1,3-oxazinane-4-carboxylic acid are currently unknown

Mode of Action

It’s known that the compound is involved in intramolecular cyclization reactions . This process could potentially lead to changes in the target molecules, affecting their function and activity.

Biochemical Pathways

The compound’s involvement in intramolecular cyclization reactions suggests it may influence pathways related to molecular structure and function .

Result of Action

Given its involvement in intramolecular cyclization reactions , it’s plausible that the compound could induce structural changes in its target molecules, potentially altering their function.

Propiedades

IUPAC Name |

2-oxo-1,3-oxazinane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPSPESEXGPUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)NC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2873184.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2873186.png)

![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)

![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2873190.png)

![1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B2873192.png)

![1-[3-(4-methylphenoxy)pyrazin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2873195.png)